Octaphenylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

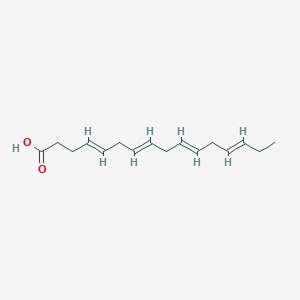

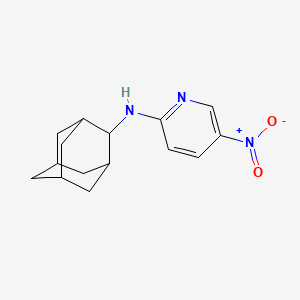

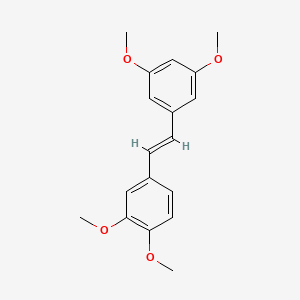

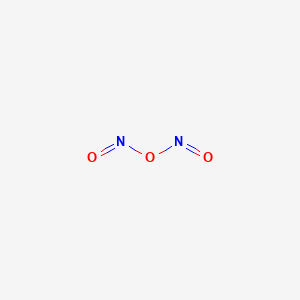

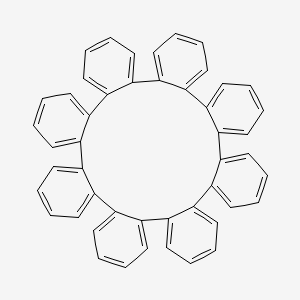

Octaphenylene is an ortho-fused polycyclic arene.

Aplicaciones Científicas De Investigación

Laser Action and Emission Properties

Octaphenylene derivatives have been a focal point in the research due to their unique emission properties. Compounds like soluble p-oligophenylenes, including this compound analogues, have demonstrated exceptionally high fluorescence quantum yields, with one specific analogue having a yield of 0.92 in a chloroform solution. This property makes them suitable for use as active media in dye lasers, capable of providing tunable laser emission in the range of 400 to 450 nm (Ciaris, Gravalos, Stathatos, & Lianos, 2001).

Enhancements in Battery Technology

Research has explored the application of OctaphenylPolyhedral oligomeric silsesquioxane (Octaphenyl-POSS) in enhancing the performance of lithium-ion battery separators. The introduction of Octaphenyl-POSS into Poly-m-phenyleneisophthalamide (PMIA) membranes has led to improvements in thermal stability, mechanical strength, porosity, and electrolyte uptake. Batteries using these hybrid separators displayed high ionic conductivity and excellent cycling stability, marking significant progress in the quest for safer and more efficient lithium-ion batteries (Zhao et al., 2019).

Nanocomposite Materials

Octaphenyl derivatives have been utilized in creating advanced nanocomposite materials. A study demonstrated the synthesis of a novel polybenzoxazine (PBZ)-PBO/Octaphenylsilsesquioxane hybrid nanocomposite using solvent methods. This hybrid material exhibited higher thermal stability and maintained its storage modulus at elevated temperatures, showing promise for applications requiring materials with superior thermal and mechanical properties (Chen, Xu, Zhang, & Yu, 2005).

Optical Applications

Optical Coherence Tomography (OCT) has benefited from the optical properties of this compound derivatives. The technology has been applied to monitor the crystallization of polymers, such as poly(propylene) melts, providing insights into solidification and flow processes in real-time. The ability of OCT to produce detailed images of the structures during these processes underscores the value of this compound derivatives in advancing optical imaging techniques (Hierzenberger, Leiss-Holzinger, Heise, Stifter, & Eder, 2014).

Propiedades

Fórmula molecular |

C48H32 |

|---|---|

Peso molecular |

608.8 g/mol |

Nombre IUPAC |

nonacyclo[42.4.0.02,7.08,13.014,19.020,25.026,31.032,37.038,43]octatetraconta-1(48),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40,42,44,46-tetracosaene |

InChI |

InChI=1S/C48H32/c1-2-18-34-33(17-1)35-19-3-4-21-37(35)39-23-7-8-25-41(39)43-27-11-12-29-45(43)47-31-15-16-32-48(47)46-30-14-13-28-44(46)42-26-10-9-24-40(42)38-22-6-5-20-36(34)38/h1-32H |

Clave InChI |

NOAKQZUXUXSOTC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C7C8=CC=CC=C8C9=CC=CC=C29 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.